

Reducing iridium content in Ir-Nb catalysts without sacrificing performance

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Compound of Interest

Compound Name: Iridium;niobium

Cat. No.: B15484617

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Technical Support Center: Optimizing Low-Iridium Ir-Nb Catalysts

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce iridium content in Iridium-Niobium (Ir-Nb) catalysts without compromising performance, particularly for the Oxygen Evolution Reaction (OER) in Proton Exchange Membrane Water Electrolyzers (PEMWE).

Frequently Asked Questions (FAQs)

Q1: Why is reducing iridium content in OER catalysts a major research focus?

A1: Iridium is a highly effective and stable catalyst for the OER in the acidic conditions of PEMWEs. However, it is one of the rarest and most expensive precious metals, making it a significant cost driver and a bottleneck for the large-scale commercialization of green hydrogen production through water electrolysis.^[1] Reducing the amount of iridium needed without sacrificing catalytic activity or durability is crucial for making PEMWE technology economically viable and scalable.^[2]

Q2: What is the role of niobium (Nb) in low-iridium Ir-Nb catalysts?

A2: Niobium is often used as a dopant or as part of a support material for iridium catalysts. Doping iridium oxide with niobium can enhance the catalyst's stability and activity.^{[3][4]} Niobium oxides can act as a support that improves the dispersion of iridium nanoparticles, leading to a higher number of accessible active sites.^{[3][5]} Furthermore, Nb-doping in supports like titania (TiO₂) can increase the support's surface area and electronic conductivity, which are crucial for efficient electrocatalysis.^{[3][6]}

Q3: What are the key performance metrics to evaluate low-iridium Ir-Nb catalysts?

A3: The primary metrics include:

- **Activity:** Often measured by the overpotential (the additional voltage required above the theoretical value) needed to achieve a specific current density (e.g., 10 mA/cm²). A lower overpotential indicates higher activity.
- **Mass Activity:** The current density normalized by the mass of iridium (e.g., A/gIr). This metric is critical for evaluating the efficiency of iridium utilization.^[1]
- **Stability/Durability:** Assessed through accelerated stress tests (ASTs), such as prolonged operation at a constant high voltage or voltage cycling.^{[7][8]} Degradation is monitored by changes in overpotential or current density over time.^[9] Iridium dissolution is a key degradation pathway.^[10]

Q4: What are common synthesis methods for preparing Ir-Nb catalysts?

A4: Common methods include:

- **Wet Impregnation:** A porous support material is soaked in a solution containing an iridium precursor, followed by drying and calcination. This method is valued for its simplicity and scalability.
- **Hydrolysis Method:** Precursors of iridium and niobium are co-hydrolyzed in a solution to form a mixed oxide, which is then heat-treated.^[5]
- **Sol-Gel Method:** A colloidal suspension (sol) of precursors is gelled to form a solid network, which is then dried and calcined to produce the catalyst.^[6]

Q5: How is the electrochemically active surface area (ECSA) of iridium-based catalysts measured?

A5: Unlike platinum, iridium oxide does not exhibit the characteristic hydrogen underpotential deposition peaks used for ECSA calculation. Therefore, estimating the ECSA for iridium-based catalysts is challenging.^[7] A common method involves measuring the capacitive current from cyclic voltammetry (CV) in a non-faradaic region. The double-layer capacitance is assumed to be proportional to the ECSA.

Troubleshooting Guides

Catalyst Synthesis & Characterization

Symptom / Issue	Possible Cause(s)	Suggested Solution(s) & Troubleshooting Steps
Low Surface Area (BET Analysis)	1. High calcination temperature causing sintering of particles. 2. Inappropriate choice of support material. 3. Non-uniform deposition of the catalyst on the support.	1. Optimize Calcination: Systematically vary the calcination temperature and duration. Lower temperatures generally lead to higher surface areas but may result in incomplete precursor decomposition. 2. Support Selection: Use high-surface-area supports like Nb-doped titania nanotubes. ^[3] 3. Improve Deposition: For impregnation, ensure uniform wetting of the support. For co-precipitation methods, ensure rapid and homogeneous mixing of precursors.
Inconsistent XRD Patterns (e.g., unexpected phases, broad peaks)	1. Incomplete conversion of precursors to the desired oxide phase. 2. Formation of an amorphous (non-crystalline) structure. 3. Very small nanoparticle size leading to peak broadening.	1. Adjust Calcination: Increase calcination temperature or time to promote crystallinity. 2. Confirm with Other Techniques: Use Transmission Electron Microscopy (TEM) to visualize the catalyst structure and confirm if it is amorphous or crystalline. ^[11] 3. Scherrer Analysis: Use the Scherrer equation on the broadened peaks to estimate the crystallite size and verify if it's in the nano-range.
XPS shows incorrect Iridium oxidation state	1. Incomplete oxidation during calcination. 2. Reduction of the catalyst surface during	1. Optimize Calcination Atmosphere: Ensure an oxidizing atmosphere (e.g.,

handling or storage. 3. The presence of multiple oxidation states (e.g., $\text{Ir}^{3+}/\text{Ir}^{4+}$), which can be beneficial for activity.

flowing air or oxygen) during calcination. 2. Proper Storage: Store the catalyst in a desiccator to avoid exposure to moisture and reducing agents. 3. Correlate with Performance: Analyze if the observed oxidation state correlates with OER activity. Some studies suggest mixed oxidation states are more active.^[9]

Electrochemical Testing (Rotating Disk Electrode - RDE)

Symptom / Issue	Possible Cause(s)	Suggested Solution(s) & Troubleshooting Steps
Noisy Electrochemical Signal (e.g., in CV or LSV)	1. Poor electrical connection or grounding. 2. Air bubbles on the electrode surface. 3. Dirty or worn carbon brushes in the RDE rotator. 4. Contaminated electrolyte or reference electrode.	1. Check Connections: Ensure all leads are firmly connected. Connect the potentiostat and rotator to the same earth ground. [12] 2. Remove Bubbles: Before measurements, rotate the electrode at >1000 rpm and then dip it into the solution to dislodge bubbles. Avoid purging gas through the solution during the measurement; instead, blanket the solution with inert gas. [12] [13] 3. Inspect Rotator: Check and clean the carbon brushes. Replace them if they are significantly worn. This is a primary step in RDE troubleshooting. [13] 4. Use High-Purity Materials: Use ultra-pure water and high-purity electrolytes. Ensure the reference electrode is properly filled and free of air bubbles. [14]
Low or Irreproducible Catalyst Activity	1. Inconsistent catalyst ink preparation and drop-casting. 2. Inactive or poorly prepared electrode surface. 3. Contamination in the electrochemical cell. 4. High uncompensated solution resistance (iR).	1. Standardize Ink Protocol: Use a consistent procedure for preparing the catalyst ink (sonication time, solvent-to-ionomer ratio). Ensure a uniform, thin catalyst layer when drop-casting. [12] [14] 2. Proper Electrode Polishing:

Polish the glassy carbon electrode to a mirror finish before each experiment. 3. Rigorous Cleaning: Clean all glassware with strong acid (e.g., sulfuric acid) and boil in ultra-pure water multiple times before use.^[14] 4. Minimize iR: Use iR compensation in the potentiostat settings. Place the reference electrode as close as possible to the working electrode without obstructing it.

Unstable Performance During Durability Tests

1. Dissolution of iridium from the catalyst. 2. Detachment of the catalyst layer from the electrode. 3. Degradation of the support material.

1. Post-Test Analysis: After the durability test, analyze the electrolyte for dissolved iridium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. Improve Adhesion: Ensure the catalyst ink contains an appropriate amount of ionomer (e.g., Nafion) to bind the catalyst particles to the electrode. 3. Select Stable Supports: Use corrosion-resistant supports like doped titanium oxide or tantalum oxide, which are more stable than carbon-based supports under high anodic potentials.^[15]

Membrane Electrode Assembly (MEA) and Cell Testing

Symptom / Issue	Possible Cause(s)	Suggested Solution(s) & Troubleshooting Steps
High Cell Voltage / Low Performance	1. Poor contact between the catalyst layer and the porous transport layer (PTL) or membrane. 2. Non-uniform catalyst layer at low loadings, leading to poor electronic conductivity.[16] 3. Membrane dehydration or flooding. 4. High interfacial resistance.	1. Optimize Hot-Pressing: Adjust the temperature, pressure, and duration of the hot-pressing step during MEA fabrication to ensure good interfacial contact. 2. Use a Microporous Layer (MPL): An MPL between the catalyst layer and PTL can improve catalyst utilization and electronic contact, especially at low Ir loadings.[7] 3. Control Humidity: Ensure proper humidification of the inlet water/gas streams. 4. Electrochemical Impedance Spectroscopy (EIS): Use EIS to diagnose the sources of resistance (ohmic, charge transfer, mass transport).
Rapid Performance Degradation	1. Catalyst dissolution and migration.[10] 2. Membrane thinning or pinhole formation leading to gas crossover.[17] [18] 3. Delamination of the catalyst layer from the membrane.	1. Post-Mortem Analysis: After testing, analyze the MEA using SEM/TEM and EDS to observe changes in the catalyst layer morphology and composition. [9] 2. Check Gas Purity: Ensure high-purity reactant feeds, as contaminants can accelerate membrane degradation.[19] 3. Mechanical Integrity: Ensure uniform pressure distribution during cell assembly to avoid creating stress points that could lead to

mechanical failure of the
membrane.[19]

Quantitative Data Summary

The following tables summarize the performance of various low-iridium catalysts reported in the literature.

Table 1: Performance Comparison of Nb-Doped/Supported Ir Catalysts for OER

Catalyst Composition	Ir Loading (mg/cm ²)	Overpotential @ 10 mA/cm ² (mV)	Mass Activity @ 1.55 V (A/gIr)	Test Conditions	Reference(s)
IrO ₂ / Nb-TNTs	Not Specified	~310	Not Reported	0.5 M H ₂ SO ₄	[3]
IrO ₂ / Nb _{0.05} Ti _{0.95} O ₂ (26 wt% IrO ₂)	Not Specified	~350 (at 50 mA/cm ²)	Not Reported	Acidic Medium	[6]
(IrO ₂) _{0.9} (Nb ₂ O ₅) _{0.1}	Not Specified	Not Reported	Not Reported	0.5 M H ₂ SO ₄	[5]
Commercial IrO ₂ /NbO _x	0.11 - 0.13	Outperforms unsupported IrO _x	Shows moderate decay in AST	PEMWE Cell	[16]

Note: Direct comparison can be challenging due to variations in testing conditions and reporting metrics across different studies.

Table 2: Stability of Low-Iridium Catalysts in Accelerated Stress Tests (ASTs)

Catalyst	Ir Loading (mg/cm ²)	AST Conditions	Duration (hours)	Key Finding	Reference(s)
"P2X" Novel Catalyst	0.25	Load cycling (0.2 - 2.0 A/cm ²)	3700	OER mass activity remains ~4x higher than benchmark	[20]
Supported IrO _x Nanocatalysts	Not Specified	Galvanostatic	Not Specified	More active but less stable than unsupported catalysts	[15]
Annealed Porous IrO _x	Not Specified	Galvanostatic	Not Specified	Annealing improves stability by 10x	[15]
IrO ₂ /NbO _x	0.11 - 0.13	2V-hold	100	More moderate decay compared to unsupported IrO _x	[16]

Experimental Protocols

Protocol 1: Synthesis of Nb-doped TiO₂ Nanotube (Nb-TNT) Support

This protocol is a generalized procedure based on methods described for creating doped oxide supports.[3]

- Preparation of Precursor Solution:
 - Dissolve a titanium precursor (e.g., titanium isopropoxide) in ethanol.

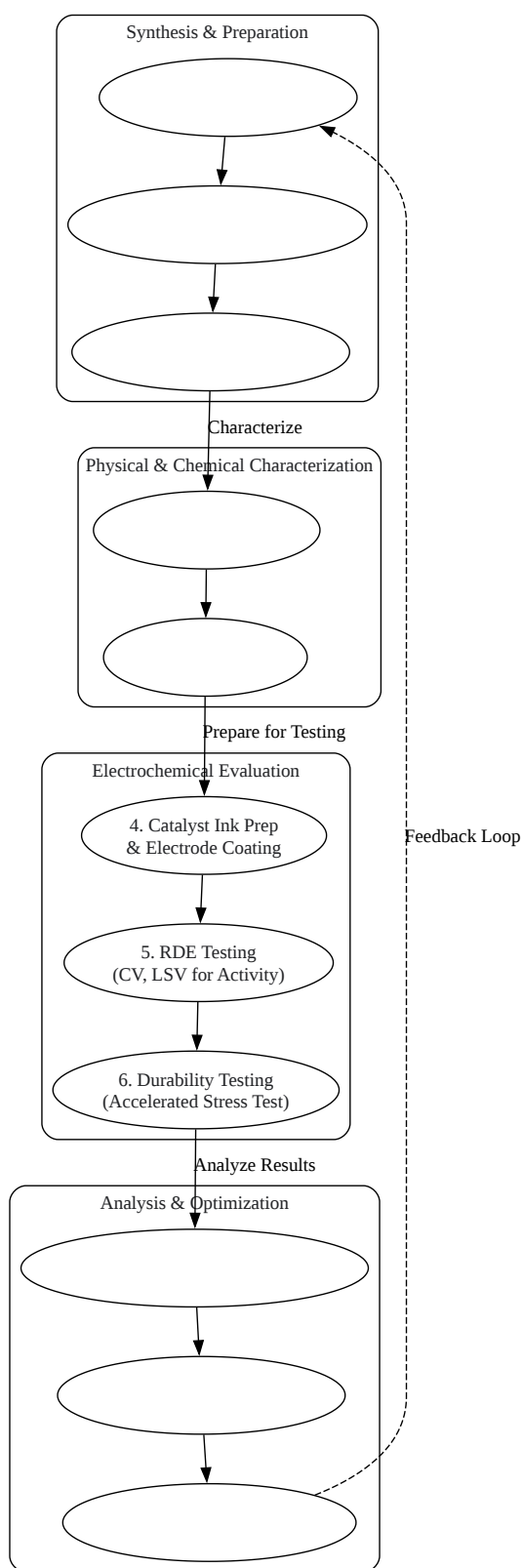
- Separately, dissolve a niobium precursor (e.g., niobium(V) ethoxide) in ethanol to achieve the desired atomic percentage of Nb (e.g., 3 at%).
- Mix the two solutions under vigorous stirring.
- Hydrothermal Synthesis:
 - Transfer the mixed precursor solution to a Teflon-lined stainless-steel autoclave.
 - Add a concentrated NaOH solution.
 - Seal the autoclave and heat it to 130-150 °C for 24-48 hours.
- Washing and Neutralization:
 - After cooling, collect the white precipitate by filtration or centrifugation.
 - Wash the product repeatedly with dilute HCl to exchange Na^+ with H^+ and then with deionized water until the pH is neutral.
- Calcination:
 - Dry the washed product in an oven at 80-100 °C overnight.
 - Calcine the dried powder in a furnace at 400-500 °C in air for 2-4 hours to form the crystalline Nb-doped TiO_2 nanotubes.

Protocol 2: Catalyst Deposition via Wet Impregnation

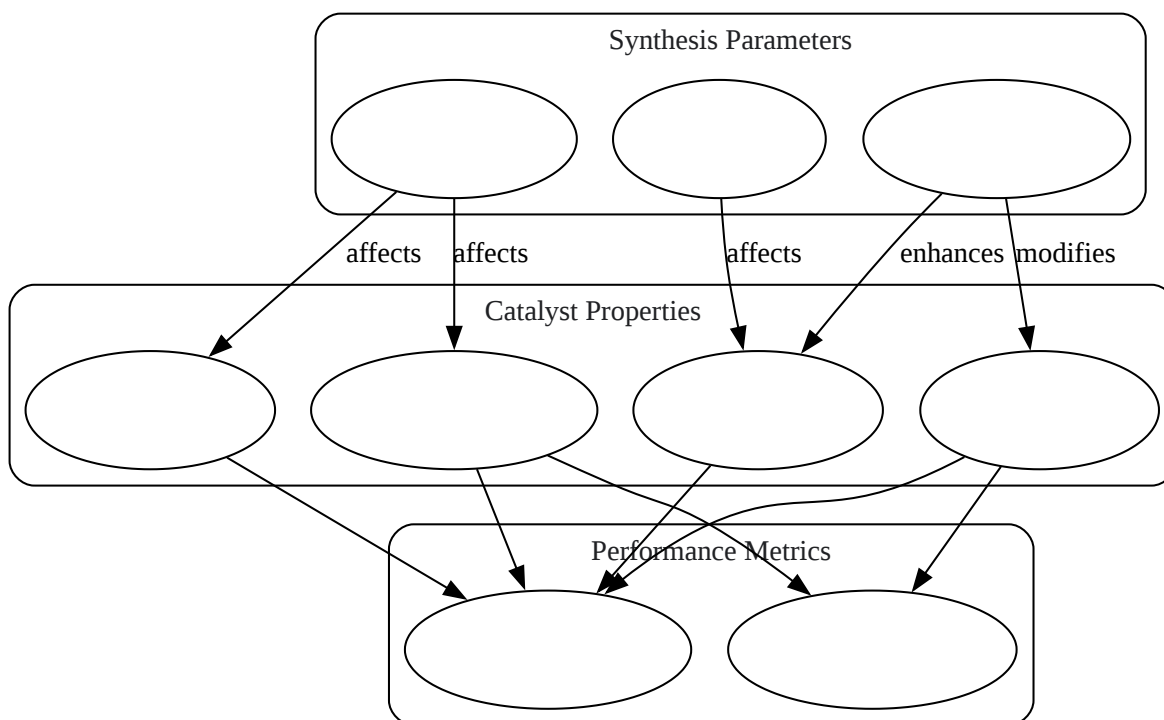
- Prepare Precursor Solution: Dissolve an iridium salt (e.g., H_2IrCl_6) in a suitable solvent (e.g., isopropanol or water) to achieve the target weight percentage of Ir on the support.
- Impregnation: Add the Nb-doped TiO_2 support material to the iridium precursor solution. Stir the suspension for several hours at room temperature to ensure uniform distribution of the precursor.
- Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
- Drying: Dry the resulting powder in an oven at 100-120 °C overnight.

- Reduction/Calcination: Calcine the dried catalyst under a controlled atmosphere (e.g., flowing air) at 350-450 °C for 2-3 hours to convert the iridium precursor to iridium oxide.

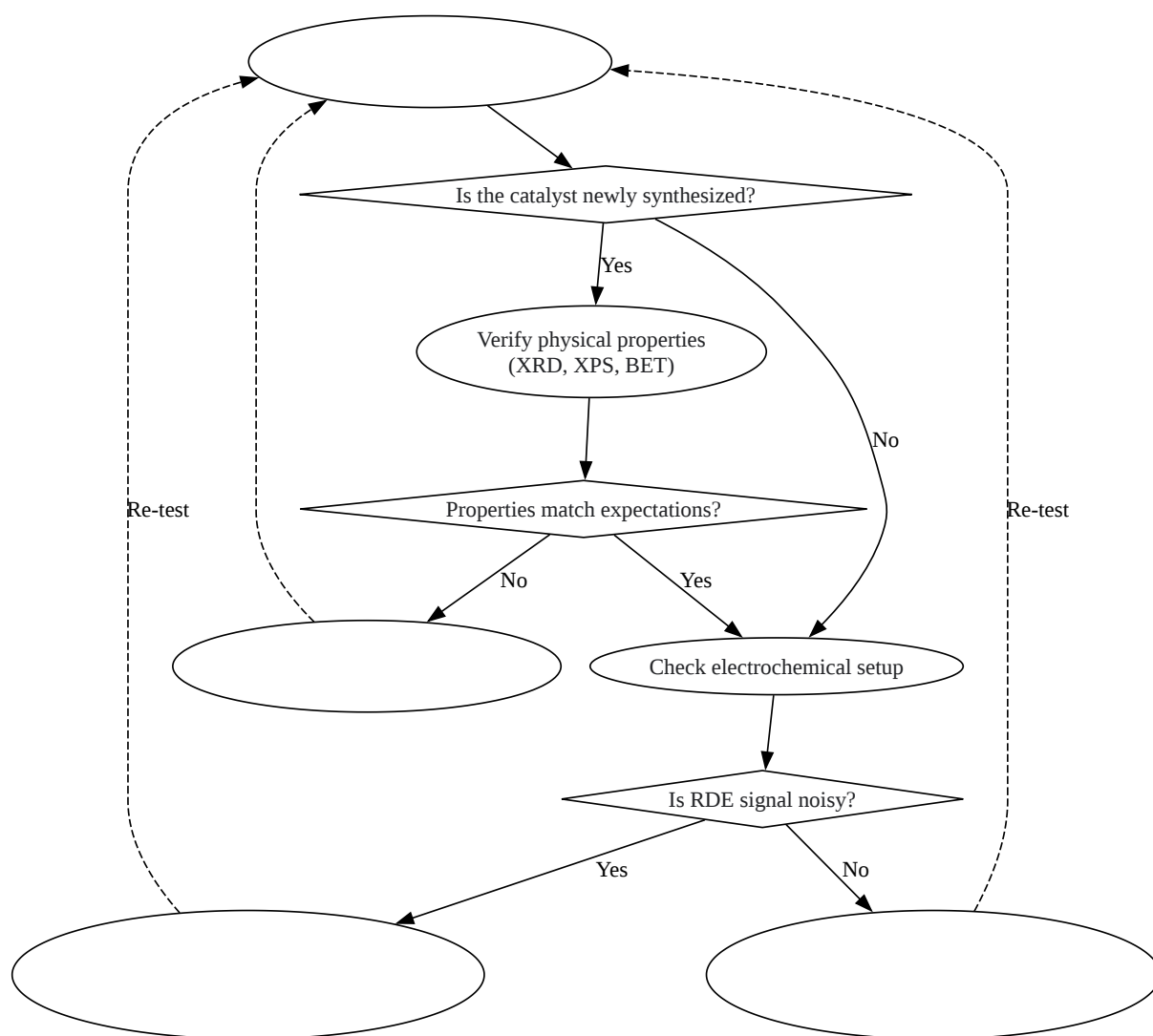
Visualizations (Graphviz)



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Low-iridium electrocatalysts for acidic oxygen evolution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Supporting IrO₂ and IrRuO_x nanoparticles on TiO₂ and Nb-doped TiO₂ nanotubes as electrocatalysts for the oxygen evolution reaction - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 4. Evaluation of IrO₂ catalysts doped with Ti and Nb at industrially relevant electrolyzer conditions: A comprehensive study (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst Activation and Degradation in Hydrous Iridium Oxides - Helmholtz-Zentrum Berlin (HZB) [helmholtz-berlin.de]
- 11. Evaluation of IrO₂ catalysts doped with Ti and Nb at industrially relevant electrolyzer conditions: A comprehensive study | ORNL [ornl.gov]
- 12. support-rrde-troubleshooting | ALS, the electrochemical company [als-japan.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PRiME 2024 (October 6-11, 2024) [ecs.confex.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- 19. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 20. mediatum.ub.tum.de [mediatum.ub.tum.de]
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Email: info@benchchem.com